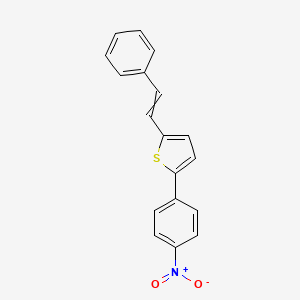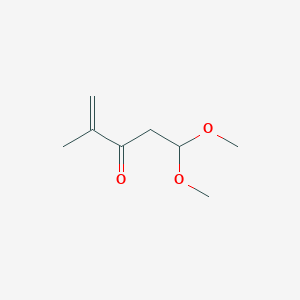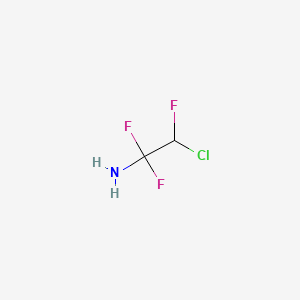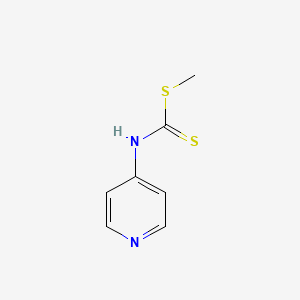
Methyl pyridin-4-ylcarbamodithioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl pyridin-4-ylcarbamodithioate is a chemical compound known for its role as a reversible addition-fragmentation chain transfer (RAFT) agent in polymer chemistry. This compound is particularly useful in controlling radical polymerization processes, allowing for the synthesis of well-defined polymers with specific molecular weights and narrow molecular weight distributions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methyl pyridin-4-ylcarbamodithioate can be synthesized through a reaction involving pyridine-4-carbodithioic acid and methyl iodide. The reaction typically occurs in the presence of a base such as potassium carbonate, which facilitates the nucleophilic substitution reaction .
Industrial Production Methods: In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: Methyl pyridin-4-ylcarbamodithioate primarily undergoes radical polymerization reactions. It can also participate in nucleophilic substitution reactions due to the presence of the carbodithioate group .
Common Reagents and Conditions:
Radical Polymerization: Commonly used in the presence of radical initiators such as azobisisobutyronitrile (AIBN) under thermal conditions.
Nucleophilic Substitution: Typically involves bases like potassium carbonate or sodium hydroxide.
Major Products: The major products formed from these reactions include well-defined polymers with specific architectures, such as block copolymers and star-shaped polymers .
Applications De Recherche Scientifique
Methyl pyridin-4-ylcarbamodithioate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of methyl pyridin-4-ylcarbamodithioate in radical polymerization involves the reversible addition-fragmentation chain transfer process. The compound acts as a chain transfer agent, mediating the growth of polymer chains by transferring the radical site between the growing polymer chain and the RAFT agent. This process allows for precise control over the molecular weight and architecture of the resulting polymers .
Comparaison Avec Des Composés Similaires
- 2-Cyanopropan-2-yl N-methyl-N-(pyridin-4-yl)carbamodithioate
- N-(pyridin-4-yl)pyridin-4-amine
- 3-methyl-N-(pyridin-4-yl)pyridin-4-amine
Comparison: Methyl pyridin-4-ylcarbamodithioate is unique in its ability to control the polymerization of both more-activated monomers (MAMs) and less-activated monomers (LAMs) through protonation and deprotonation of the pyridyl nitrogen. This switchable behavior makes it highly versatile compared to other RAFT agents that may only be effective with specific types of monomers .
Propriétés
Numéro CAS |
52054-87-2 |
|---|---|
Formule moléculaire |
C7H8N2S2 |
Poids moléculaire |
184.3 g/mol |
Nom IUPAC |
methyl N-pyridin-4-ylcarbamodithioate |
InChI |
InChI=1S/C7H8N2S2/c1-11-7(10)9-6-2-4-8-5-3-6/h2-5H,1H3,(H,8,9,10) |
Clé InChI |
DGLZGECEMMWSKV-UHFFFAOYSA-N |
SMILES canonique |
CSC(=S)NC1=CC=NC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


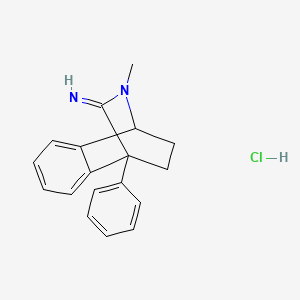
![6-[4,6-Bis(dimethylamino)-1,3,5-triazin-2(1H)-ylidene]-4-methylcyclohexa-2,4-dien-1-one](/img/structure/B14656299.png)
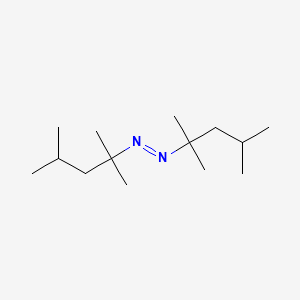
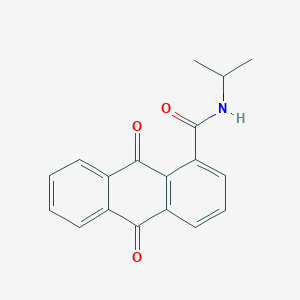
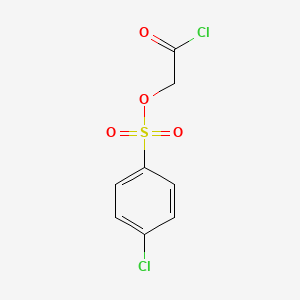
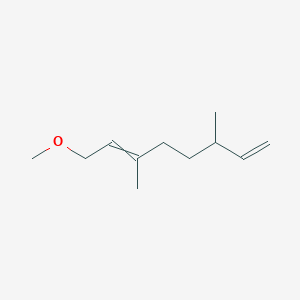
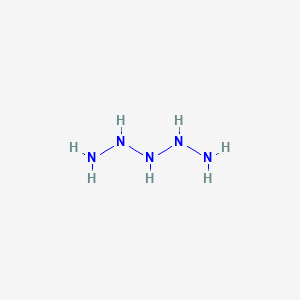
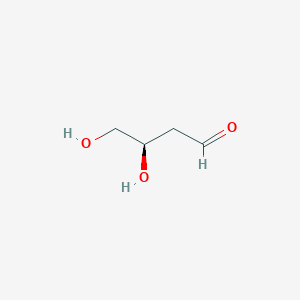
![1,1'-[(4-Nitro-1,3-phenylene)bis(oxy)]bis[2,6-dichloro-4-(trifluoromethyl)benzene]](/img/structure/B14656339.png)

![3-[5-(4-Methoxyphenyl)thiophen-2-yl]-1-phenylprop-2-en-1-one](/img/structure/B14656345.png)
